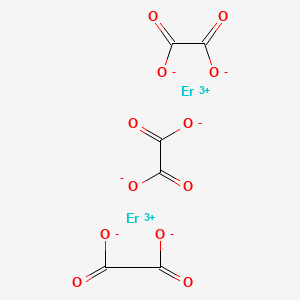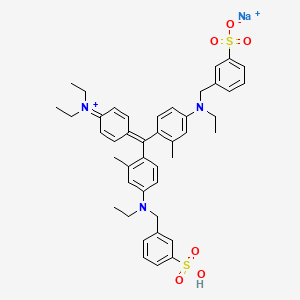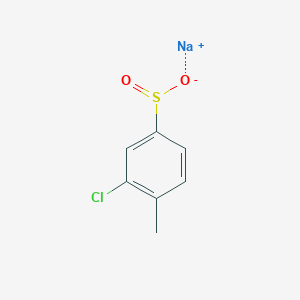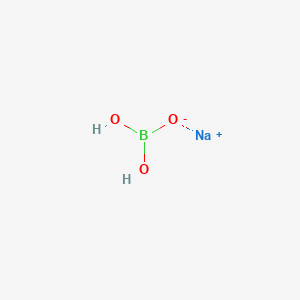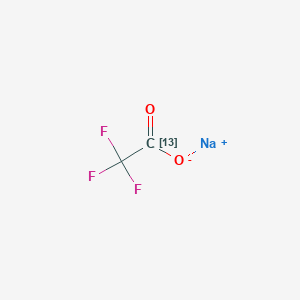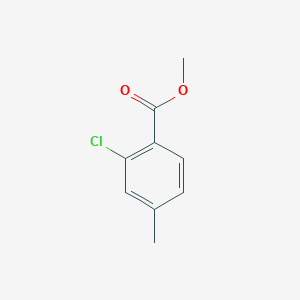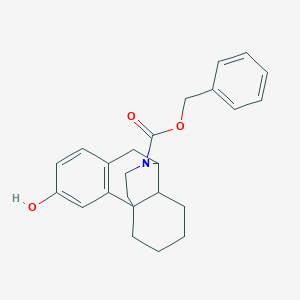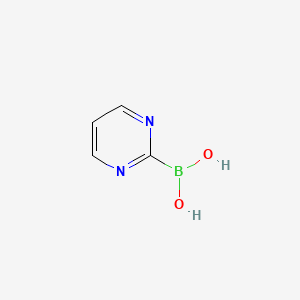![molecular formula C7H5ClN2 B1604137 3-Chloro-1h-pyrrolo[3,2-c]pyridine CAS No. 1000342-65-3](/img/structure/B1604137.png)
3-Chloro-1h-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol . The compound’s structure consists of a chlorinated pyridine ring fused to a pyrrole moiety.
Synthesis Analysis
Research on synthetic strategies for 1H-pyrrolo[3,2-c]pyridine derivatives has been reported from 2017 to 2021 . Various methods have been explored to assemble the pyrazolopyridine system, considering their advantages and drawbacks .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1H-pyrrolo[3,2-c]pyridine features a chlorinated pyridine ring fused to a pyrrole ring. The compound’s melting point is 214-215°C , and its density is 1.878 g/cm³ .
Chemical Reactions Analysis
The compound’s chemical reactions and biological activities have been studied in various contexts. For example, it has been investigated as an immunomodulator targeting Janus Kinase 3 (JAK3) for immune diseases .
Aplicaciones Científicas De Investigación
Anticancer Activity
3-Chloro-1h-pyrrolo[3,2-c]pyridine: derivatives have shown promise in anticancer therapy. They exhibit inhibitory effects against FMS kinase, which is a potential target for cancer treatment. The development of these compounds as anticancer agents is an active area of research, with the aim of finding new therapeutic options for various types of cancer .
Analgesic Properties
Research has indicated that derivatives of 3-Chloro-1h-pyrrolo[3,2-c]pyridine possess significant analgesic properties. These compounds have been tested in models like the “hot plate” test and the “writhing” test, showing more effectiveness than aspirin in some cases. This suggests their potential use in pain management .
Sedative Effects
In addition to their analgesic activity, some 3-Chloro-1h-pyrrolo[3,2-c]pyridine derivatives have been found to have sedative effects. This could make them useful in the development of new sedatives, especially for patients who may not respond well to current medications .
Antidiabetic Potential
The biological activity of 3-Chloro-1h-pyrrolo[3,2-c]pyridine extends to antidiabetic effects. While the exact mechanisms are still under investigation, these compounds could offer a new approach to managing diabetes, possibly through novel interactions with biological pathways involved in glucose metabolism .
Antimycobacterial Applications
The antimycobacterial properties of 3-Chloro-1h-pyrrolo[3,2-c]pyridine derivatives make them candidates for the development of new treatments for mycobacterial infections, such as tuberculosis. This is particularly important given the rising resistance to existing antimycobacterial drugs .
Antiviral Uses
These compounds have also demonstrated antiviral activities, which could be harnessed in the fight against various viral infections. The exploration of 3-Chloro-1h-pyrrolo[3,2-c]pyridine in antiviral drug development could lead to new therapies for diseases currently lacking effective treatments .
Neurological Disorders
There is evidence that 3-Chloro-1h-pyrrolo[3,2-c]pyridine derivatives can be used to treat diseases of the nervous system. This includes potential applications in neurodegenerative diseases, where modulation of certain pathways could provide therapeutic benefits .
Immune System Modulation
Lastly, the impact of 3-Chloro-1h-pyrrolo[3,2-c]pyridine on the immune system has been noted, with implications for treating immune-related disorders. The ability to modulate immune responses gives these compounds a role in the development of new immunotherapies .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIJLFZFORHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646628 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1h-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-65-3 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




